molecular formula C7H6ClN3O B1455560 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 89660-20-8

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1455560
CAS No.: 89660-20-8
M. Wt: 183.59 g/mol
InChI Key: UZWLAZJZNOJQAJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused imidazole-pyridine core. The structure includes a chlorine atom at the 5-position and a methyl group at the 3-position of the imidazole ring.

For example:

  • Step 1: A chloro-nitro-pyridin-amine intermediate (e.g., 5-chloro-3-nitro-4-substituted-pyridin-2-amine) is reacted with an aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) in ethanol under reductive conditions (Na₂S₂O₄, 80°C) to form the imidazole ring .
  • Step 2: Methylation at the 3-position may involve methyl iodide under catalytic conditions, as seen in the synthesis of 6-bromo-3-methyl analogs .

Properties

IUPAC Name

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLAZJZNOJQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717213
Record name 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-20-8
Record name 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tandem S_NAr Reaction–Reduction–Heterocyclization (One-Pot Synthesis)

A highly efficient and green chemistry-compliant method involves a one-pot tandem process starting from 2-chloro-3-nitropyridine:

  • Step 1: Nucleophilic Aromatic Substitution (S_NAr)

    • 2-chloro-3-nitropyridine reacts with primary amines in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for 2 hours.
    • This forms N-substituted intermediates.
  • Step 2: Reduction

    • The nitro group is reduced in situ using zinc dust and aqueous hydrochloric acid (Zn/HCl) at 80 °C for 45 minutes.
    • This yields pyridine-2,3-diamines with high efficiency (up to 90% yield).
  • Step 3: Heterocyclization

    • The diamine intermediate is then reacted with aldehydes in H2O-IPA at room temperature for 10 hours without additional catalysts.
    • This step completes the cyclization to form the imidazo[4,5-b]pyridine core, including 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives.
  • Advantages:

    • The use of H2O-IPA solvent enhances reaction rates and yields.
    • The entire sequence can be performed in one pot without isolating intermediates.
    • The method is environmentally friendly and scalable.
Step Reagents/Conditions Time Yield (%) Notes
1 2-chloro-3-nitropyridine + amine, H2O-IPA, 80 °C 2 h - S_NAr reaction
2 Zn dust + HCl, 80 °C 45 min 90 Nitro group reduction
3 Aldehyde, H2O-IPA, RT 10 h 85–95 Cyclization to imidazo[4,5-b]pyridine

N–C–N Bond Formation via Diamine and Aldehyde Condensation

An alternative classical approach involves:

  • Synthesizing pyridine-2,3-diamine derivatives by reduction of nitro precursors using sodium dithionite (Na2S2O4).
  • Condensing these diamines with aldehydes under acidic conditions or in protic solvents to form the imidazo ring.
  • This method, while effective, often requires longer reaction times (up to 2 days) and sometimes harsher conditions compared to the one-pot tandem method.

Catalytic Cyclization and Metal-Catalyzed Amidation

Other methods reported include:

  • FeCl3 or aerial oxidation to promote N–C–N bond formation from diamines and aldehydes.
  • Pd- or Cu-catalyzed cyclization of 2-halo-3-acylaminopyridines with amines for regioselective formation of imidazo[4,5-b]pyridines.
  • Use of Al3+-exchanged K10 clay as a recyclable solid acid catalyst for synthesis of substituted imidazo[4,5-b]pyridines.
  • These methods provide versatility for introducing substituents but may involve more complex catalyst systems.

Specific Preparation of this compound

The target compound can be accessed via the one-pot tandem method using:

  • 2-chloro-3-nitropyridine as starting material.
  • Methylamine or methyl-substituted amines to introduce the 3-methyl group.
  • Subsequent cyclization with appropriate aldehydes or via intramolecular cyclization steps.

The presence of the chloro substituent at position 5 is retained throughout the synthesis, providing a handle for further functionalization if desired.

Research Findings and Comparative Analysis

Method Reaction Time Yield Range (%) Catalyst/Conditions Advantages Limitations
One-pot S_NAr–Reduction–Cyclization ~13 h total 85–95 Zn/HCl, H2O-IPA, 80 °C High yield, environmentally friendly, scalable Requires careful control of reaction steps
Diamine + Aldehyde Condensation Up to 48 h 70–90 Acidic conditions, Na2S2O4 reduction Simple reagents, well-established Longer reaction times, less green
Metal-catalyzed Cyclization Variable 60–90 FeCl3, Pd, Cu catalysts Regioselective, allows diverse substitution Catalyst cost, potential toxicity

Chemical Reactions Analysis

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.59 g/mol
  • CAS Number : 89660-20-8
  • IUPAC Name : 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Structural Characteristics

The structure of this compound features a chlorine atom and a methyl group attached to the imidazo-pyridine ring system, which contributes to its unique chemical reactivity and biological properties.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown moderate to good activity against HIV-1 strains with effective concentrations (EC50) ranging from 0.059 to 1.41 μM. Notably, some derivatives were found to be more effective than established antiviral drugs like nevirapine .

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives are also being explored as inhibitors of various kinases. A study focusing on Aurora kinases indicated that these compounds could effectively inhibit kinase activity, which is crucial for cancer treatment strategies . The structural diversity of these compounds allows for the optimization of their inhibitory effects through systematic modifications.

Synthesis of Functionalized Derivatives

The synthesis of this compound can be achieved through efficient methodologies that utilize environmentally friendly solvents and simple reaction conditions. For example, a recent method involved the use of water and isopropanol as solvents for synthesizing functionalized imidazo[4,5-b]pyridine scaffolds . This approach not only simplifies the synthesis but also enhances the yield and purity of the products.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of imidazo[4,5-b]pyridine derivatives against HIV-1, compounds derived from the parent structure exhibited promising results with EC50 values significantly lower than those of standard treatments . This suggests that modifications to the imidazo[4,5-b]pyridine scaffold can lead to enhanced antiviral potency.

Case Study 2: Cancer Therapeutics

Research into Aurora kinase inhibitors has highlighted the potential of imidazo[4,5-b]pyridine derivatives in cancer therapy. Compounds were screened for their ability to inhibit cell proliferation in cancer cell lines, with several candidates showing potent inhibitory effects . This reinforces the importance of these compounds in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit microtubule assembly formation in cancer cells . This inhibition disrupts cell division, leading to cell death.

Comparison with Similar Compounds

Halogen-Substituted Imidazo[4,5-b]Pyridinones

Compound Substituents Key Properties/Activity Reference
5-Chloro-3-methyl-1H-imidazo... Cl (C5), CH₃ (N3) Potential kinase inhibition; methyl group enhances lipophilicity
5-Chloro-1H-imidazo[4,5-b]... Cl (C5) Similarity score: 0.70 (vs. target compound); lacks methyl group, reducing steric bulk
6-Bromo-3-methyl-1H-imidazo... Br (C6), CH₃ (N3) Planar structure; forms hydrogen-bonded dimers; bromine increases molecular weight

Impact of Halogens :

  • Chlorine (Cl) vs. Bromine (Br): Bromine’s larger atomic radius may enhance π-stacking interactions in receptor binding but reduces solubility compared to chlorine .
  • Positional Effects: Chlorine at C5 (target compound) vs. C6 (6-bromo analog) alters electronic distribution, affecting binding to kinases or serotonin receptors .

Oxazolo[4,5-b]Pyridinone Derivatives

Compound Core Structure Key Properties/Activity Reference
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazole ring Melting point: 183–186°C; lower basicity vs. imidazole analogs due to oxygen atom
Oxazolo[4,5-b]pyridin-2(3H)-thione Thione (C=S) Increased hydrogen-bond acceptor capacity; potential for metal coordination

Structural Differences :

  • Imidazole vs. Oxazole : The imidazole core (two nitrogen atoms) offers greater hydrogen-bonding capability and basicity compared to oxazole (one nitrogen, one oxygen), influencing pharmacokinetics .
  • Thione Modification : Replacing the carbonyl oxygen with sulfur (C=S) enhances electron delocalization and may improve binding to metal-containing enzymes .

N-Alkylated and Aryl-Substituted Derivatives

Compound Substituents Activity Reference
1-Methyl-6-phenyl-1H-imidazo... CH₃ (N1), C₆H₅ (C6) Dual 5-HT7/5-HT2A receptor ligand; phenyl group enhances aromatic interactions
5-Amino-1,3-dibenzyl-1H-imidazo... NH₂ (C5), Bn (N1, N3) Increased steric bulk; potential for improved selectivity in receptor binding

Key Observations :

  • N-Methylation : Methylation at N3 (target compound) vs. N1 (1-methyl-6-phenyl analog) alters the molecule’s conformation and receptor interaction .
  • Aryl Substitutions : Phenyl or benzyl groups enhance hydrophobic interactions but may reduce solubility .

Biological Activity

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 169.568 g/mol
  • CAS Number : 55269061
  • Density : 1.5 g/cm³
  • Boiling Point : 184.5 °C at 760 mmHg

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. The compound was evaluated against several cancer cell lines, revealing promising results:

Cell Line IC50 (µM)
K562 (leukemia)2.27
HL-60 (leukemia)1.42
OKP-GS (renal carcinoma)4.56

These findings suggest that the compound may inhibit cancer cell proliferation effectively, similar to established drugs like sorafenib and imatinib .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cancer progression. In vitro assays demonstrated that the compound could inhibit Bcr–Abl1 kinase activity, a critical target in certain leukemias .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, variations in the substitution pattern on the imidazo ring significantly affect its potency against Trypanosoma brucei methionyl-tRNA synthetase, with certain substitutions leading to improved enzyme inhibition .

Case Studies and Research Findings

  • Trypanosomiasis Treatment : A structure-guided design approach led to the identification of derivatives of this compound that showed low toxicity to mammalian cells while effectively inhibiting T. brucei growth with EC50 values as low as 22 nM .
  • Anticancer Studies : A series of compounds based on this scaffold were synthesized and tested for their anticancer activity against various cell lines. The results indicated that specific modifications could enhance their effectiveness significantly, providing a pathway for developing new cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and nitration steps. For example, 2,3-diaminopyridine derivatives can undergo ring-closure reactions using HNO₃/Ac₂O systems to introduce nitro groups, followed by chlorination . Key optimization parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Catalyst : K₂CO₃ or tetrabutylammonium bromide enhances alkylation reactions, as seen in the synthesis of brominated analogs .
  • Solvent : Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution steps .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationHNO₃/Ac₂O, 0–5°C, 4 h65–75
AlkylationPropargyl bromide, K₂CO₃, DMF, reflux, 48 h73
PurificationColumn chromatography (EtOAc/hexane)>90

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl and chloro groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement for monoclinic systems) .
  • Thermal Analysis (DSC/TG) : Assess decomposition profiles (e.g., exothermic peaks at ~250°C) .

Note : Cross-validate data to resolve contradictions, such as discrepancies between calculated and observed melting points due to polymorphism.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Functional Group Variation : Substitute the 5-chloro or 3-methyl groups with bioisosteres (e.g., bromo, nitro) to probe electronic effects .
  • Cocrystal Structures : Use X-ray data (e.g., PDB entries) to map interactions with targets like Akt1 or GluN2B receptors .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridinone oxygen) using MOE or Schrödinger software .

Case Study : In Akt inhibitors, the 3-methyl group enhances hydrophobic interactions with the kinase’s ATP-binding cleft, as shown in cocrystal structures (PDB: 12j) .

Q. How can computational methods predict the binding affinity of this compound to neurological targets like GluN2B receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or GOLD to simulate binding to GluN2B’s allosteric site (PDB: 4TLM). Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in Desmond to assess stability of key interactions (e.g., π-stacking with Trp-731) .
  • Free Energy Perturbation (FEP) : Quantify contributions of substituents (e.g., chloro vs. nitro) to binding affinity .

Validation : Compare computational predictions with in vitro IC₅₀ data from radioligand displacement assays .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Assay Conditions : Ensure consistency in buffer pH (7.4), ion concentrations (e.g., Mg²⁺ for kinase assays), and cell lines (e.g., HEK293 for GluN2B) .
  • Metabolic Stability : Test liver microsome degradation to rule out false negatives due to rapid clearance .
  • Counter-Screening : Exclude off-target effects (e.g., PDE inhibition) using panels like Eurofins’ SelectScreen .

Example : Discrepancies in Akt inhibition potency may arise from phosphorylation state differences (unphosphorylated vs. phosphorylated Akt1) .

Q. What crystallographic challenges arise in resolving the structure of halogenated imidazo[4,5-b]pyridines?

Methodological Answer:

  • Heavy Atom Effects : Bromo/chloro substituents enhance anomalous scattering but require high-resolution data (<1.0 Å) for accurate refinement .
  • Disorder Mitigation : Use SHELXL’s PART instruction to model disordered propynyl or allenyl groups .
  • Hydrogen Bonding : Map C–H⋯O/N interactions (e.g., dimer formation via C10–H10⋯O2) using Mercury .

Q. Table 2: Crystallographic Parameters

ParameterValue (Example)Reference
Space GroupMonoclinic (P21/n)
Unit Cell (Å)a=9.6369, b=9.3086, c=13.5481
R-factorR₁=0.031, wR₂=0.087

Q. How can researchers design derivatives with improved metabolic stability?

Methodological Answer:

  • Prodrug Strategies : Introduce ester or carbamate groups at the 2-oxo position to enhance oral bioavailability .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., N-demethylation) .
  • Isotopic Labeling : Track degradation pathways via ¹⁴C-labeled analogs in pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
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5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

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